molecular formula C11H13F5O3 B8517140 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2,2,4,4,4-pentafluorobutane-1,3,3-triol CAS No. 556053-07-7

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2,2,4,4,4-pentafluorobutane-1,3,3-triol

Cat. No. B8517140
M. Wt: 288.21 g/mol
InChI Key: FZOBJNFHPOCQOJ-UHFFFAOYSA-N
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Patent
US06800418B2

Procedure details

70 g hexafluoroisopropyl alcohol was dissolved in 350 mL dry tetrahydrofuran (THF), followed by dropwise addition of 350 mL 2.5M n-butyllithium for 30 minutes at −70° C. in a nitrogen atmosphere. After stirring for 10 minutes at −70° C., the temperature was elevated in a 0° C.-ice bath. After stirring for additional 1 hour, 53 g of 5-norbornene-2-carboxaldehyde was dropwise added into the solution and stirred at 0° C. for 2 hours. After neutralization with 450 mL a 1 M aqueous solution of hydrochloric acid, the organic phase was separated. The organic layer was diluted with 500 mL of ethylacetate and washed with 500 mL of a saturated aqueous solution of NaCl. The aqueous phase was extracted with 500 mL of ethylacetate. After drying the isolated organic phase with anhydrous MgSO4, the ethylacetate was distilled under reduced pressure. The remaining product was subjected to column chromatography by using a 1:3 mixture of ethylacetate and hexane by volume as a solvent. Recrystallization at a low temperature following solvent removal resulted 1-bicyclo[2.2.1]hept-5-ene-2-yl-2,2,4,4,4-pentafluoro-butan-1,3,3-triol with a yield of 51%.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[CH:3]([OH:8])[C:4]([F:7])(F)[F:5].C([Li])CCC.[CH:16]12[CH2:22][CH:19]([CH:20]=[CH:21]1)[CH2:18][CH:17]2[CH:23]=[O:24].[O:25]1CCCC1>>[CH:16]12[CH2:22][CH:19]([CH:20]=[CH:21]1)[CH2:18][CH:17]2[CH:23]([OH:24])[C:4]([F:7])([F:5])[C:3]([OH:25])([OH:8])[C:2]([F:10])([F:9])[F:1]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
FC(C(C(F)(F)F)O)(F)F
Name
Quantity
350 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
53 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated in a 0° C.
STIRRING
Type
STIRRING
Details
After stirring for additional 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After neutralization with 450 mL a 1 M aqueous solution of hydrochloric acid, the organic phase was separated
ADDITION
Type
ADDITION
Details
The organic layer was diluted with 500 mL of ethylacetate
WASH
Type
WASH
Details
washed with 500 mL of a saturated aqueous solution of NaCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 500 mL of ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the isolated organic phase with anhydrous MgSO4
DISTILLATION
Type
DISTILLATION
Details
the ethylacetate was distilled under reduced pressure
ADDITION
Type
ADDITION
Details
a 1:3 mixture of ethylacetate and hexane by volume as a solvent
CUSTOM
Type
CUSTOM
Details
Recrystallization at a low temperature
CUSTOM
Type
CUSTOM
Details
solvent removal

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C12C(CC(C=C1)C2)C(C(C(C(F)(F)F)(O)O)(F)F)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.